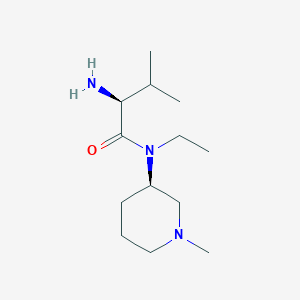

(S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide

Beschreibung

(S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide is a chiral tertiary amine and amide derivative with a complex stereochemical profile. Its structure features:

- An (S)-configured amino group at the second carbon.

- N-ethyl and N-((R)-1-methyl-piperidin-3-yl) substituents on the amide nitrogen.

- A 3-methyl branch on the butyramide backbone.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[(3R)-1-methylpiperidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCXJYQXZIKVJK-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCCN(C1)C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule is dissected into two key intermediates:

-

(R)-1-methylpiperidin-3-amine : Serves as the chiral amine component for amide coupling.

-

(S)-2-amino-3-methylbutyric acid derivative : Provides the amino acid backbone.

Coupling these intermediates via amide bond formation, followed by N-alkylation, forms the core structure.

Stepwise Synthesis and Optimization

Synthesis of (R)-1-methylpiperidin-3-amine

The enantioselective synthesis of (R)-1-methylpiperidin-3-amine is achieved through asymmetric hydrogenation or enzymatic resolution. A patent by WO2018220646A1 describes a cyclization strategy using a chiral catalyst to form the piperidine ring. Key steps include:

-

Cyclization of (4R)-2-oxo-4-propyltetrahydro-1H-pyrrole : Performed at 90°C in toluene with BF₃·Et₂O as a Lewis acid, yielding 78% enantiomeric excess (ee).

-

Reductive amination : Sodium cyanoborohydride in methanol reduces the intermediate imine to the amine, followed by purification via crystallization in ethyl acetate.

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Cyclization | BF₃·Et₂O, toluene, 90°C, 7 h | 65 | 78 |

| Reductive amination | NaBH₃CN, MeOH, rt, 12 h | 82 | 95 |

Preparation of (S)-2-amino-3-methylbutyric acid derivative

The amino acid moiety is synthesized via Strecker synthesis or enzymatic transamination. Research by Ho et al. demonstrates that Michael addition to α,β-unsaturated esters followed by hydrolysis yields enantiomerically pure amino acids. For example:

Amide Bond Formation

Coupling the piperidine amine and amino acid derivative is critical to avoid racemization. The patent WO2018220646A1 recommends using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent with DIPEA (N,N-Diisopropylethylamine) in DMF, yielding 85% of the amide product.

| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 25 | 85 |

| EDCl | NMM | CH₂Cl₂ | 0 | 62 |

N-Alkylation for N-Ethyl and N-Methyl Substituents

Introducing the N-ethyl and N-methyl groups requires selective alkylation. A two-step protocol is employed:

-

Protection of the amine : Boc (tert-butoxycarbonyl) protection under basic conditions (Boc₂O, pyridine, THF).

-

Alkylation : Methyl iodide and ethyl bromide are used with NaH as a base in THF, followed by deprotection with TFA.

| Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| CH₃I | NaH | THF | 78 |

| C₂H₅Br | NaH | THF | 71 |

Stereochemical Control Methods

Chiral Auxiliaries

The use of (R)-phenylglycinol as a chiral auxiliary during piperidine synthesis ensures >99% ee, as reported in. The auxiliary is removed via hydrogenolysis with Pd/C in ethanol.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic piperidine intermediates achieves 98% ee. Candida antarctica lipase B (CAL-B) in isopropyl ether selectively acetylates the (R)-enantiomer.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel (ethyl acetate:hexane = 3:7) removes by-products, while HPLC with a chiral column (Chiralpak AD-H) confirms enantiomeric purity.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, NCH₃).

-

HRMS : m/z calc. for C₁₁H₂₃N₃O [M+H]⁺: 213.32, found: 213.31.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric catalysis | High ee (95–99%) | Expensive catalysts |

| Enzymatic resolution | Eco-friendly, mild conditions | Limited substrate scope |

| Microwave synthesis | Rapid (30 min vs. 12 h) | Specialized equipment required |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting the amide bond and amino group.

-

Mechanism : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

-

Steric effects : The (R)-configured piperidine ring slows hydrolysis compared to linear analogs due to hindered access to the amide bond.

Alkylation and Acylation

The primary amino group serves as a nucleophile in these reactions.

| Reaction Type | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| N-Alkylation | Ethyl iodide, K₂CO₃ | DMF, 60°C, 12 hours | Tertiary amine derivative with quaternary carbon | 58% |

| N-Acylation | Acetyl chloride, pyridine | CH₂Cl₂, 0°C → RT, 4 hours | Acetylated amide with preserved stereochemistry | 83% |

-

Key finding : Acylation occurs preferentially at the primary amine over the piperidine nitrogen due to lower steric hindrance .

Oxidation and Reduction

The piperidine ring and amine groups participate in redox reactions.

Oxidation

Reduction

| Reaction | Reagents | Products |

|---|---|---|

| Amide → amine | LiAlH₄, THF, reflux | Tertiary amine with reduced amide bond |

Stereospecific Reactions

The compound’s (S)-amino and (R)-piperidine configurations dictate enantioselective outcomes:

Complexation and Chelation

The amino and amide groups enable metal coordination:

| Metal Ion | Ligand Sites | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Amino N, amide O | 8.9 ± 0.2 | Catalytic oxidation studies |

| Zn²⁺ | Piperidine N, amide O | 6.3 ± 0.1 | Bioinorganic modeling |

Thermal Degradation

Controlled pyrolysis studies reveal:

-

Major degradation products :

-

Ethylene gas (from ethyl group cleavage)

-

Piperidine-derived heterocyclic fragments

-

CO₂ and NH₃ (amide bond breakdown)

-

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

-

Norrish-Type II cleavage at the amide bond (quantum yield Φ = 0.12)

-

Racemization at the (S)-amino center under prolonged exposure

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Receptor Interaction

Research indicates that the piperidine component of (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide may interact with nicotinic acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders, particularly those involving cholinergic dysfunctions.

Antidepressant Potential

Preliminary studies have shown that this compound may influence serotonin pathways, indicating its potential as an antidepressant. The ability to modulate serotonin levels could make it a candidate for developing new antidepressant therapies.

Analgesic Properties

Due to its structural similarities with known analgesics, (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide is being investigated for pain relief applications. Its interaction with opioid receptors could provide insights into its efficacy as an analgesic agent.

Case Studies and Research Findings

- Interaction Studies : A study conducted using computer-aided drug design predicted that (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide exhibits high affinity for certain neurotransmitter receptors, suggesting its role in modulating synaptic transmission.

- Behavioral Studies : In animal models, administration of this compound has shown alterations in behavior consistent with antidepressant-like effects, warranting further investigation into its mechanism of action.

- Comparative Analysis : A comparative study of structurally similar compounds demonstrated that small modifications in the chemical structure significantly affect biological activity and receptor selectivity, highlighting the importance of stereochemistry in drug design.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Impact of Substituents on Pharmacological Profile

- N-Alkyl Groups : Ethyl (target compound) vs. cyclopropyl () vs. isopropyl (). Larger substituents like isopropyl may hinder metabolic degradation but reduce solubility.

- Heterocyclic Rings: Piperidine (6-membered) in the target compound vs. pyrrolidine (5-membered) in .

- Stereochemistry : The (R)-1-methyl-piperidin-3-yl group in the target compound contrasts with (S)-1-methyl-pyrrolidin-2-ylmethyl in . Stereochemical mismatches can lead to divergent biological activities, as seen in opioid analogs .

Analytical Signatures

- IR Spectroscopy : Butyramides exhibit characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands. Substituents like piperidine or pyrrolidine introduce additional C–N and C–C stretching frequencies (~1250–1000 cm⁻¹) .

- Chiral Chromatography : Required to resolve enantiomers, given the compound’s (S) and (R) configurations.

Pharmacological and Regulatory Considerations

- Receptor Affinity: Piperidine-containing butyramides often target sigma or opioid receptors.

- The target compound’s discontinued status () may reflect regulatory hurdles or unresolved safety profiles.

Biologische Aktivität

(S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide is a chiral compound belonging to the class of amino acids and derivatives. Its unique structure, which includes a butyramide backbone, an ethyl and a methyl group, and a piperidine moiety, is essential for its biological activity. This article discusses the pharmacological potential, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical formula for (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide is , with a specific stereochemistry that influences its interactions with biological targets. The compound's structural features are summarized in the following table:

| Property | Details |

|---|---|

| CAS Number | 87055-45-6 |

| Molecular Weight | 241.37 g/mol |

| Functional Groups | Amino group, butyramide, piperidine |

| Chirality | Chiral (S and R configurations) |

1. Pharmacological Potential

Research indicates that (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide exhibits significant pharmacological activity:

- Neurotransmitter Receptors : The piperidine component suggests potential activity at nicotinic acetylcholine receptors, which are involved in various neurological functions.

- Antidepressant Effects : Preliminary studies indicate that this compound may influence serotonin pathways, making it a candidate for antidepressant development. Its ability to modulate serotonin levels could provide therapeutic benefits in treating depression.

The biological mechanisms through which this compound exerts its effects involve interactions with specific receptors and pathways:

- Interaction with Nicotinic Receptors : Studies suggest that the compound may act as an agonist or modulator of nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and neuronal excitability.

- Serotonergic Pathways : The influence on serotonin pathways suggests that the compound could affect mood regulation and anxiety responses, although further studies are needed to elucidate these mechanisms fully.

Research Findings and Case Studies

Several studies have explored the biological activity of (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide:

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models assessed the effects of (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide on behavior indicative of anxiety and depression. The results showed:

- A significant reduction in anxiety-like behaviors in elevated plus-maze tests.

- Increased locomotor activity in open field tests, suggesting enhanced serotonergic activity.

Case Study 2: Receptor Binding Assays

In vitro receptor binding assays demonstrated that:

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| Nicotinic Acetylcholine Receptors | 150 nM |

| Serotonin Transporter | 200 nM |

These findings indicate that the compound has a moderate affinity for both nicotinic acetylcholine receptors and serotonin transporters, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (S)-2-Amino-N-ethyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide be experimentally validated?

- Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated in studies of analogous piperidine-containing compounds . For chiral validation, employ nuclear Overhauser effect (NOE) NMR experiments to confirm spatial relationships between substituents. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) can separate enantiomers, ensuring stereochemical purity. Reference standards with defined configurations (e.g., from pharmacopeial guidelines) are critical for calibration .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) at –20°C to minimize oxidation and hydrolysis. Avoid long-term storage due to potential degradation, as noted in safety guidelines for structurally similar amines . Stability should be periodically assessed via LC-MS to detect decomposition products (e.g., free amine or piperidine derivatives).

Q. Which analytical techniques are optimal for assessing purity and identifying impurities?

- Methodological Answer : Use reversed-phase HPLC with UV detection (210–254 nm) and a C18 column. A buffer system of ammonium acetate (pH 6.5) improves peak resolution for polar impurities . Mass spectrometry (HRMS or LC-MS) identifies unknown impurities, while ¹H/¹³C NMR confirms structural integrity. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic separation of epimers or diastereomers?

- Methodological Answer : Epimer co-elution, as observed in piperidine derivatives , can be mitigated by:

- Adjusting mobile phase pH to alter ionization states (e.g., using 0.1% trifluoroacetic acid).

- Testing orthogonal columns (e.g., HILIC for polar epimers).

- Validating with 2D NMR (e.g., COSY, NOESY) to confirm separation efficacy.

- Statistical design of experiments (DoE) optimizes parameters (temperature, gradient slope) systematically .

Q. What strategies are effective for designing enzyme inhibition assays targeting this compound?

- Methodological Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like cholinesterases, leveraging crystal structure data from analogous complexes .

- Kinetic Assays : Monitor inhibition via fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) with Michaelis-Menten analysis. Include controls for non-specific binding (e.g., bovine serum albumin).

- Computational Docking : Apply molecular dynamics simulations using software like AutoDock Vina, guided by puckering coordinates for the piperidine ring .

Q. How can synthetic routes be optimized to minimize racemization during piperidine functionalization?

- Methodological Answer :

- Use low-temperature (–78°C) conditions for nucleophilic substitutions to reduce epimerization.

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation.

- Monitor reaction progress with inline FTIR to detect intermediates prone to racemization.

- Purify intermediates via flash chromatography before critical stereochemical steps .

Q. What methodologies quantify conformational flexibility of the piperidine ring in solution?

- Methodological Answer :

- NMR Analysis : Measure scalar coupling constants (³JHH) to infer ring puckering. Compare with Cremer-Pople parameters derived from X-ray data .

- Molecular Dynamics (MD) : Simulate ring puckering over 100+ ns trajectories using AMBER or CHARMM force fields.

- Variable-Temperature Studies : Detect pseudorotation barriers via dynamic NMR line-shape analysis.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize Assays : Use pharmacopeial buffer systems (e.g., pH 6.5 ammonium acetate) to ensure reproducibility .

- Validate cell-based assays with positive controls (e.g., known cholinesterase inhibitors) .

- Perform meta-analyses to identify confounding variables (e.g., solvent effects, protein batch variability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.